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Compound Name:
dihydrochloride

Cat. No.: B2708125

Abstract

This technical guide provides a detailed spectroscopic characterization of 4-(Pyrrolidin-1-
ylmethyl)aniline Dihydrochloride (CAS: 866954-94-1), a key intermediate in pharmaceutical
synthesis.[1][2] In the absence of publicly available experimental spectra, this document
leverages high-fidelity predictive modeling and foundational spectroscopic principles to present
a comprehensive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data. Each section includes a detailed interpretation of the
predicted spectra, a rigorous, field-proven experimental protocol for data acquisition, and visual
diagrams to elucidate structural and procedural concepts. This guide is intended to serve as an
authoritative reference for researchers in process development, quality control, and medicinal
chemistry, enabling the unambiguous identification and characterization of this compound.

Introduction: The Compound in Profile

4-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride is a disubstituted aniline derivative
featuring a pyrrolidine moiety linked via a methylene bridge. Its structure contains two basic
nitrogen atoms—one aromatic and one aliphatic—making it amenable to formation as a stable
dihydrochloride salt. This salt form often improves solubility and stability, which are critical
attributes for pharmaceutical intermediates.[1]

Molecular Structure and Properties:
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e Chemical Name: 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride
e Synonyms: 4-(1-Pyrrolidinylmethyl)aniline dihydrochloride[1]

e CAS Number: 866954-94-1[1]

e Molecular Formula: C11H1sCI2N2z[2]

» Molecular Weight: 249.18 g/mol [1][2]

The accurate elucidation of this structure is paramount. The following sections detail the
expected spectroscopic signatures that serve as a molecular fingerprint for this compound.

Caption: Molecular structure of 4-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride with atom
numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[3]
For a dihydrochloride salt, the choice of solvent is critical to ensure solubility and to observe
exchangeable protons. Deuterated dimethyl sulfoxide (DMSO-ds) is an excellent choice, as it is
a polar aprotic solvent capable of dissolving ionic salts while allowing for the observation of N-H
protons.[4][5][6]

Predicted *H NMR Analysis (500 MHz, DMSO-ds)

The protonation of both nitrogen atoms significantly influences the electronic environment,
causing adjacent protons to shift downfield (to a higher ppm value) due to deshielding effects.

[7]8]

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://www.benchchem.com/product/b2708125?utm_src=pdf-body
https://www.scribd.com/document/730445947/Interpreting-IR-Specta-A-Quick-Guide-Master-Organic-Chemistry
https://www.scribd.com/document/730445947/Interpreting-IR-Specta-A-Quick-Guide-Master-Organic-Chemistry
https://nova.chem.colostate.edu/cascade/predict/
https://www.scribd.com/document/730445947/Interpreting-IR-Specta-A-Quick-Guide-Master-Organic-Chemistry
https://nova.chem.colostate.edu/cascade/predict/
https://www.benchchem.com/product/b2708125?utm_src=pdf-body
https://nmr.chem.ox.ac.uk/files/organic-nmr-quick-guidepdf
https://www.sigmaaldrich.com/TW/zh/products/analytical-chemistry/analytical-chromatography/solvents/nmr-solvents
https://www.researchgate.net/post/Can_the_salt_form_of_my_organic_compound_be_determined_using_NMR
https://pmc.ncbi.nlm.nih.gov/articles/PMC9366947/
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Experimental/NMR_-_Interpretation
https://www.acdlabs.com/blog/the-basics-of-interpreting-a-proton-nmr-spectrum/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2708125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Predicted o

Multiplicity
(ppm)

Integration

Assignment

Rationale for
Chemical Shift
and
Multiplicity

~10.5 Broad s

3H

-N*Hs (on

aniline)

The protons on
the positively
charged
anilinium
nitrogen are
highly deshielded
and acidic. The
signal is often
broad due to
guadrupolar
coupling with
nitrogen and
chemical

exchange.

~9.8 Broad s

1H

-N+H- (in
pyrrolidine)

The proton on
the protonated
pyrrolidine
nitrogen is also
significantly
deshielded. Its
broadness is due
to exchange and
coupling to the
adjacent CHz

groups.

2H

H-2, H-6

These aromatic
protons are ortho
to the -N+Hs
group, which is
strongly electron-
withdrawing,

causing a

© 2025 BenchChem. All rights reserved.

3/14

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2708125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

significant
downfield shift.
They appear as
a doublet due to
coupling with H-3
and H-5.

H-3, H-5

These aromatic
protons are meta
to the -N+Hs
group. They are
coupled to H-2
and H-6,
respectively,
resulting in a
doublet.

H-7 (Benzylic
CH2)

Protons on the
benzylic carbon
are deshielded
by both the
aromatic ring and
the adjacent
positively
charged nitrogen
(N2). The signal
is expected to be
a singlet as
adjacent N-H
protons often do
not cause
observable
splitting due to
rapid exchange.

H-8, H-11 (a-
CH2)

These protons
are directly
attached to the

carbons adjacent
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to the protonated
nitrogen (N2) in
the pyrrolidine
ring, causing a
strong
deshielding
effect. They will
be a multiplet
due to coupling
with the -

protons.

H-8, H-11 (a-
CH2)

See above.

H-9, H-10 (B-
CH2)

These protons
are further from
the nitrogen and
thus appear
more upfield.
They are
multiplets due to
coupling with the

a-protons.

Predicted **C NMR Analysis (125 MHz, DMSO-ds)

Protonation and the presence of electronegative atoms also heavily influence the 13C spectrum.

Carbons closer to the protonated nitrogens will be shifted further downfield.[9]
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Predicted & (ppm)

Assignment

Rationale for Chemical
Shift

~140

ca

The aromatic carbon bearing

the methylene substituent.

~130

C1

The aromatic carbon bonded
to the -N*Hs group is
significantly deshielded.

~129

C3,C5

Aromatic carbons meta to the

substituent.

~120

C2, C6

Aromatic carbons ortho to the

substituent.

C8, C11 (a-C)

The a-carbons in the
pyrrolidine ring are deshielded
by the adjacent positively
charged nitrogen.

C7 (Benzylic C)

The benzylic carbon is
deshielded by the aromatic

ring and the adjacent nitrogen.

C9, C10 (B-C)

The B-carbons in the
pyrrolidine ring are aliphatic
and appear in the expected

upfield region.

Experimental Protocol: NMR Data Acquisition
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Data Acquisition (500 MHz)

Sample Preparation Acquire *C Spectrum
__» (1024 scans)
Weigh 5-10 mg Dissolve in ~0.7 mL . Transfer to Insert Tube & Lock . .
—
of Sample of DMSO-ds Vortex to Homogenize 5 mm NMR Tube on DMSO-ds Signal Shim Magnet Coils |
Acquire 'H Spectrum
(16 scans)

Click to download full resolution via product page
Caption: Standard workflow for NMR sample preparation and data acquisition.

o Sample Preparation: Accurately weigh 5-10 mg of 4-(Pyrrolidin-1-ylmethyl)aniline
dihydrochloride and dissolve it in approximately 0.7 mL of DMSO-ds in a clean vial.

o Homogenization: Vortex the vial until the sample is fully dissolved.
o Transfer: Transfer the solution to a 5 mm NMR tube.

e Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency
using the deuterium signal from the solvent and perform automated shimming to optimize
magnetic field homogeneity.

e 1H Acquisition: Acquire the proton spectrum using a standard pulse sequence. A typical
experiment involves 16 scans with a relaxation delay of 1-2 seconds.

e 13C Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the lower natural
abundance and sensitivity of the 13C nucleus, more scans (e.g., 1024) are required to
achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present
in a molecule based on their characteristic vibrational frequencies.[10][11] For this
dihydrochloride salt, the key features will be the N-H stretches from the two ammonium ions.
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Predicted IR Analysis

Solid samples are typically analyzed as a KBr pellet or a Nujol mull to minimize scattering.[12]

[13]

Predicted
Wavenumber
(cm™)

Vibration Type

Functional Group

Rationale

3200 - 2800 (broad)

N+*-H Stretch

Primary & Secondary
Ammonium (-N*Hs, -
N+H-)

The N-H stretching
vibrations in
ammonium salts are
very strong and broad,
appearing at lower
frequencies than free
amines due to the
ionic character and
hydrogen bonding in

the crystal lattice.

3100 - 3000

C-H Stretch

Aromatic

Stretching of C-H
bonds on the benzene
ring typically occurs

just above 3000 cm™1,

3000 - 2850

C-H Stretch

Aliphatic

Stretching of C-H
bonds in the
methylene and
pyrrolidine groups
occurs just below
3000 cm~.

~1600 & ~1500

C=C Stretch

Aromatic Ring

The characteristic
skeletal vibrations of

the benzene ring.

~1470

C-H Bend

Aliphatic (CHz2)

Scissoring and
bending vibrations of
the aliphatic CH2

groups.

© 2025 BenchChem. All rights reserved.

8/14

Tech Support


https://ccnsb06-iiith.vlabs.ac.in/exp/infra-red-spectroscopy/theory.html
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/04%3A_Chemical_Speciation/4.02%3A_IR_Spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2708125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: IR Data Acquisition (KBr Pellet
Method)

e Preparation: Vigorously grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade
potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is
obtained.

o Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to
form a transparent or translucent pellet.

e Background Scan: Place the empty sample holder in the IR spectrometer and run a
background scan to account for atmospheric CO2 and Hz0.

o Sample Scan: Mount the KBr pellet in the sample holder, place it in the spectrometer, and
acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-
noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, confirming the molecular weight and offering structural clues.[14]
Electrospray lonization (ESI) is the ideal method for this compound, as it is a soft ionization
technique well-suited for polar and pre-charged molecules.[15][16] The analysis would be
performed in positive ion mode.

Predicted MS Analysis (ESI+)

The spectrum will show the ion corresponding to the protonated free base, as the
dihydrochloride salt will dissociate in the ESI source.

o Expected Molecular lon: The free base has a formula of Ci11HieN2 and a monoisotopic mass
of 176.1313 Da. In positive mode ESI, the expected parent ion will be [M+H]*.

o m/z=176.1313 + 1.0078 = 177.1391

e Major Fragmentation Pathway: The most probable fragmentation pathway for amines is
alpha-cleavage, which involves the cleavage of a bond beta to the nitrogen atom.[17][18][19]
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For this molecule, the most likely fragmentation is the cleavage of the benzylic C-N bond, as
this results in a stable, resonance-stabilized benzylic fragment or a stable pyrrolidinium
fragment.

Alpha-Cleavage

Fragment A
(Pyrrolidinium ion)

Loss of aminobenzyl radical ) 8408
m/z = 84.
Parent Ion [M+H]*

m/z = 177.14 Loss of pyrrolidine

Fragment B
(Aminobenzyl radical/cation)
m/z = 93.06

Click to download full resolution via product page
Caption: Proposed ESI-MS fragmentation pathway for 4-(Pyrrolidin-1-ylmethyl)aniline.

o Pathway 1 (Base Peak): Cleavage of the C7-N2 bond to lose a neutral aminobenzyl radical,
resulting in the charged pyrrolidinemethyl cation fragment at m/z 84.08.

o Pathway 2: Cleavage of the C7-N2 bond where the charge is retained by the aromatic
portion, forming an aminobenzyl cation at m/z 93.06.

Experimental Protocol: LC-ESI-MS Data Acquisition

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
like methanol or acetonitrile/water. Further dilute to a final concentration of 1-10 pg/mL for
infusion.

e Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled
with an ESI source.

« Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 pL/min.
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e MS Acquisition: Acquire the full scan mass spectrum in positive ion mode over a range of
m/z 50-500.

e Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan by selecting the
parent ion (m/z 177.1) in the first mass analyzer and scanning for its fragments in the
second.

Conclusion

The structural identity and purity of 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride can be
confidently established through a combination of NMR, IR, and MS techniques. The predicted
data presented in this guide—summarized by the downfield-shifted aromatic and benzylic
signals in NMR, the prominent ammonium N-H stretches in IR, and a molecular ion at m/z
177.14 with a characteristic fragmentation pattern in MS—provide a robust analytical
framework. The detailed protocols ensure that this data can be reliably reproduced, serving as
a critical reference for quality assessment in any research or development setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14 /14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/25731825/
https://pubmed.ncbi.nlm.nih.gov/25731825/
https://pubmed.ncbi.nlm.nih.gov/25731825/
http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_15.html
https://www.youtube.com/watch?v=0cYVbJ4WwGs
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b2708125#4-pyrrolidin-1-ylmethyl-aniline-dihydrochloride-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b2708125#4-pyrrolidin-1-ylmethyl-aniline-dihydrochloride-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b2708125#4-pyrrolidin-1-ylmethyl-aniline-dihydrochloride-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b2708125#4-pyrrolidin-1-ylmethyl-aniline-dihydrochloride-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2708125?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2708125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

